4-(2-Bromo-4-fluorophenyl)azetidin-2-one
Description
4-(2-Bromo-4-fluorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative bearing a 2-bromo-4-fluorophenyl substituent.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
UOZKIXVUSKXWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
While specific industrial production methods for 4-(2-Bromo-4-fluorophenyl)azetidin-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(2-Bromo-4-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Positional Isomer: 4-(3-Bromo-4-fluorophenyl)azetidin-2-one
Structure : Differs in the bromine substitution position (3-bromo vs. 2-bromo on the phenyl ring).
Implications :
- Electronic Effects : The meta-bromo substituent may alter electron-withdrawing effects compared to the ortho position, influencing ring strain in the β-lactam or intermolecular interactions.
- Synthetic Accessibility : Ortho-substituted bromine may pose steric challenges during synthesis compared to the meta isomer .
Functional Analogs: 4-(2-Aminophenoxy)azetidin-2-one
Structure: Features an aminophenoxy group instead of a halogenated phenyl ring. Key Differences:
- Molecular Weight : Lower molecular weight (178.19 g/mol) due to the absence of halogens.
- This compound is marketed for applications in pharmaceuticals and agrochemicals .
Azetidinone-Containing Benzimidazole Derivatives
Structure : 2-[4-(Azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazoles (e.g., from ).
Comparison :
Halogenated Aryl Amides: N-(2-Bromo-4-fluorophenyl)benzamides
Structure : Benzamide derivatives with the same 2-bromo-4-fluorophenyl group but lacking the β-lactam ring.
Relevance :
Keto Ester Analog: Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate
Structure: A keto ester with the same aryl substituent but an open-chain oxobutanoate backbone. Contrast:
- Reactivity : The ester group is more hydrolytically labile than the β-lactam.
- Applications : Likely serves as a synthetic intermediate rather than a bioactive compound .
Research Implications and Gaps
- Synthetic Challenges : Ortho-substituted bromine in 4-(2-Bromo-4-fluorophenyl)azetidin-2-one may complicate synthesis due to steric hindrance, as seen in related amide derivatives .
- Crystallographic Studies : Tools like SHELX () could elucidate the crystal structure of the compound, aiding in structure-activity relationship (SAR) studies.
Biological Activity
4-(2-Bromo-4-fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on various research findings.
Chemical Structure and Properties
The compound features a four-membered ring structure with a carbonyl group and a bromofluorophenyl substituent. The presence of halogen atoms (bromine and fluorine) in the aromatic ring is significant as they influence the compound's reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that azetidinones exhibit notable antimicrobial properties. The introduction of bulky substituents at specific positions on the azetidinone ring has been shown to enhance antibacterial effects. For instance, derivatives with a 4-fluorophenyl group demonstrate increased activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(2-Bromo-4-fluorophenyl)azetidin-2-one | Antibacterial | 50 | |
| 2-Azetidinone derivatives | Antifungal | 30 | |
| Thiazolidinone hybrids | Antimicrobial | 100 |
2. Anticancer Activity
Azetidinones have been evaluated for their anticancer potential, particularly against breast cancer cell lines such as MCF-7. The compound's structure allows it to act as a colchicine-binding site inhibitor, leading to tubulin destabilization and subsequent apoptosis in cancer cells.
- Case Study : A study demonstrated that azetidinone derivatives exhibited significant antiproliferative effects in MCF-7 cells, with IC50 values ranging from 10 to 25 µM, indicating strong cytotoxicity against these cancer cells .
3. Anti-inflammatory Activity
The anti-inflammatory properties of azetidinones have also been documented. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
| Compound | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| 4-(2-Bromo-4-fluorophenyl)azetidin-2-one | COX Inhibition | 70% at 100 µM | |
| Other azetidinone derivatives | Anti-inflammatory | 68% at 50 µM |
The mechanisms underlying the biological activities of 4-(2-bromo-4-fluorophenyl)azetidin-2-one are multifaceted:
- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, affecting microbial growth and survival.
- Anticancer Mechanism : By binding to tubulin, this compound disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Mechanism : The inhibition of COX enzymes by azetidinones reduces the production of prostaglandins, which are mediators of inflammation .
Q & A
Q. What are the established synthetic routes for 4-(2-Bromo-4-fluorophenyl)azetidin-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step protocol involving:
- Schiff base formation : Condensation of substituted aldehydes with semicarbazides/thiosemicarbazides in methanol, catalyzed by glacial acetic acid .
- Cyclization : Treatment of intermediates with chloroacetyl chloride and triethylamine to form the azetidin-2-one ring .
Optimization strategies : - Use anhydrous conditions and controlled temperature (0–5°C) during cyclization to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Purify via column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2) .
Q. How can the structural identity of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one be confirmed experimentally?
Q. What preliminary biological assays are suitable for evaluating azetidin-2-one derivatives?
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Antioxidant potential : Employ DPPH radical scavenging assays (IC₅₀ values) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can enantiomeric resolution of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one be achieved, and what chiral analysis methods are recommended?
Q. What mechanistic insights explain the reactivity of the β-lactam ring in gold-catalyzed transformations?
- Au(I/III) catalysis : The β-lactam’s strained ring undergoes oxidative addition with Au(I), forming a six-membered metallacycle intermediate .
- Kinetic studies : Monitor ring-opening via in situ IR to identify rate-determining steps (e.g., nucleophilic attack at C-3) .
- Computational support : Use DFT (B3LYP/6-31G*) to model transition states and activation barriers .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Q. What challenges arise in crystallizing 4-(2-Bromo-4-fluorophenyl)azetidin-2-one, and how are they addressed?
- Crystallization issues : Halogenated aromatics often form polymorphs or twin crystals.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
